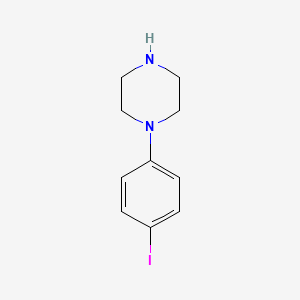

1-(4-Iodophenyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-iodophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZRRGPCDUOJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399915 | |

| Record name | 1-(4-iodophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96530-59-5 | |

| Record name | 1-(4-iodophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Iodophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Iodophenyl)piperazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-(4-Iodophenyl)piperazine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. This document collates available data on its physicochemical characteristics, provides detailed experimental protocols for its synthesis and analysis, and explores its potential biological activities through an examination of its structural class. The information is presented to support further research and application of this compound in various scientific domains.

Chemical Properties and Structure

This compound is a disubstituted piperazine with an iodophenyl group attached to one of the nitrogen atoms of the piperazine ring. Its structure lends itself to a variety of chemical modifications, making it a valuable scaffold in the synthesis of pharmacologically active molecules.

Chemical Structure

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₃IN₂

-

Molecular Weight: 288.13 g/mol [1]

-

CAS Number: 96530-59-5[1]

-

SMILES String: C1CN(CCN1)C2=CC=C(C=C2)I

Physicochemical Properties

The physicochemical properties of this compound and its hydrochloride salt are summarized in the table below. It is important to note that some data, such as the boiling point, are predicted values, and experimental verification is recommended. The solubility of this compound has not been quantitatively reported in the reviewed literature; however, piperazine as a parent compound is known to be freely soluble in water and ethylene glycol, and poorly soluble in diethyl ether.[2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃IN₂ | [1] |

| Molecular Weight | 288.13 g/mol | [1] |

| Melting Point (HCl salt) | 177-181 °C | [3] |

| Melting Point (free base) | 122-124 °C | [4] |

| Boiling Point (Predicted) | 370.3 ± 27.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.602 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 8.88 ± 0.10 | [4] |

| Appearance | Light brown to brown solid | [4] |

Experimental Protocols

Synthesis Protocol: Buchwald-Hartwig Amination

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination. This method is widely used for the formation of carbon-nitrogen bonds.

Reaction Scheme:

Materials:

-

1,4-Diiodobenzene

-

Piperazine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas (inert atmosphere)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (1-2 mol%) and XPhos (2-4 mol%).

-

Add sodium tert-butoxide (1.4 equivalents).

-

Add 1,4-diiodobenzene (1 equivalent) and piperazine (1.2 equivalents).

-

Add anhydrous toluene to the flask.

-

The reaction mixture is then heated to 80-110°C and stirred for 12-24 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

-

The aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Logical Workflow for Buchwald-Hartwig Synthesis

Caption: Synthesis workflow for this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The purity and quantification of this compound can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

-

Samples for analysis should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

Analytical Workflow for HPLC

Caption: HPLC analysis workflow for this compound.

Biological Activity and Signaling Pathways

While specific binding affinity data for this compound is not extensively reported in the public domain, the broader class of arylpiperazines is well-documented for its interaction with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[5][6][7][8][9][10] These interactions are central to their pharmacological effects, which are relevant to the treatment of various central nervous system (CNS) disorders.

Arylpiperazine derivatives have shown varying degrees of affinity and selectivity for different subtypes of serotonin and dopamine receptors. For instance, many arylpiperazines are known to be agonists or antagonists at 5-HT₁A, 5-HT₂A, and D₂ receptors.[8][10] The interaction with these G-protein coupled receptors (GPCRs) initiates intracellular signaling cascades that modulate neuronal activity.

Hypothesized Signaling Pathway

Based on the known pharmacology of arylpiperazines, this compound is hypothesized to interact with serotonin and dopamine receptors, leading to the modulation of downstream signaling pathways. A generalized schematic of this interaction is presented below.

Caption: Potential GPCR signaling pathway for this compound.

Conclusion

This compound represents a versatile chemical entity with significant potential for the development of novel therapeutic agents, particularly for CNS disorders. This guide has summarized its key chemical and structural features, provided actionable experimental protocols, and outlined its likely biological targets based on its structural class. Further research to determine its precise pharmacological profile, including specific receptor binding affinities and functional activities, is warranted to fully elucidate its therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. This compound 95 624726-35-8 [sigmaaldrich.com]

- 4. 1-(4-碘苯基)哌嗪 | 96530-59-5 [m.chemicalbook.com]

- 5. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(4-Iodophenyl)piperazine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Iodophenyl)piperazine, a key chemical intermediate in the development of neurologically active compounds. This document details its physicochemical properties, synthesis methodologies, and potential biological activities, with a focus on its role as a modulator of serotonergic and dopaminergic systems.

Core Compound Data

This compound is an arylpiperazine derivative available as a free base and a hydrochloride salt. The quantitative data for both forms are summarized below.

| Property | This compound (Free Base) | This compound HCl (Hydrochloride Salt) |

| CAS Number | 96530-59-5[1] | 624726-35-8 |

| Molecular Formula | C₁₀H₁₃IN₂[1] | C₁₀H₁₃IN₂ · HCl |

| Molecular Weight | 288.13 g/mol [1] | 324.59 g/mol |

| Appearance | Light brown to brown solid | Light brown to brown solid |

| Melting Point | 122-124 °C | 177-181 °C |

| Boiling Point | 370.3 °C at 760 mmHg | Not available |

| Density | 1.602 g/cm³ | Not available |

| Solubility | Information not readily available | Information not readily available |

Synthesis Protocols

The synthesis of this compound can be achieved through several established methods for arylpiperazine formation. A common and effective approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines the synthesis of this compound from 1,4-diiodobenzene and piperazine.

Materials:

-

1,4-Diiodobenzene

-

Piperazine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Standard laboratory glassware for inert atmosphere reactions

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1,4-diiodobenzene (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

-

Solvent Addition: Add anhydrous toluene to the flask via syringe.

-

Reaction: Stir the reaction mixture at 100-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield this compound.

Diagram of Synthesis Workflow:

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Arylpiperazine moieties are prevalent in a wide range of centrally active compounds, primarily due to their interaction with serotonin (5-HT) and dopamine (D) receptors.[2][3][4] The structural characteristics of this compound suggest it is a ligand for these receptor families, likely acting as an antagonist or a partial agonist.

The iodophenyl group can engage in halogen bonding and other interactions within the receptor binding pocket, contributing to its affinity and selectivity. The piperazine ring, being basic, is expected to form a salt bridge with an acidic residue, such as a conserved aspartate in the third transmembrane domain of aminergic G-protein coupled receptors (GPCRs).[5]

Potential Signaling Pathway Involvement:

Given its likely interaction with D2-like dopamine receptors (D2, D3, D4), this compound could modulate downstream signaling pathways that are crucial in neuronal function. As an antagonist, it would block the receptor's constitutive activity and inhibit agonist-induced signaling. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Diagram of a Potential Signaling Pathway:

Caption: Antagonism of the Dopamine D2 receptor signaling pathway.

Experimental Protocols for Biological Evaluation

To characterize the interaction of this compound with its potential biological targets, in vitro binding assays are fundamental. The following is a representative protocol for a radioligand competition binding assay to determine the affinity of the compound for the human dopamine D2 receptor.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Materials:

-

Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

[³H]Spiperone or another suitable radiolabeled D2 antagonist.

-

This compound.

-

Haloperidol (as a positive control).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.

-

Assay Setup: In a 96-well microplate, combine the cell membranes, [³H]Spiperone at a concentration near its Kd, and either assay buffer (for total binding), a high concentration of a non-labeled antagonist like haloperidol (for non-specific binding), or varying concentrations of this compound.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Experimental Workflow:

Caption: Workflow for a radioligand competition binding assay.

References

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-(4-Iodophenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Iodophenyl)piperazine. Due to the limited availability of direct experimental spectra in public databases, this document presents a representative dataset derived from the analysis of structurally analogous compounds, including chloro, bromo, and fluoro-substituted phenylpiperazines. The methodologies for data acquisition are based on standard laboratory protocols frequently reported in peer-reviewed chemical literature.

Core Spectroscopic Data

The following tables summarize the predicted and representative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.55 | d | 2H | Ar-H (ortho to I) |

| ~6.70 | d | 2H | Ar-H (ortho to N) |

| ~3.20 | t | 4H | Piperazine-H (adjacent to N-Ar) |

| ~3.05 | t | 4H | Piperazine-H (adjacent to NH) |

| ~1.85 | s (br) | 1H | NH |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~150.5 | Ar-C (C-N) |

| ~137.8 | Ar-C (C-H, ortho to I) |

| ~118.5 | Ar-C (C-H, ortho to N) |

| ~83.0 | Ar-C (C-I) |

| ~49.5 | Piperazine-C (adjacent to N-Ar) |

| ~45.0 | Piperazine-C (adjacent to NH) |

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2940, 2850 | Strong | Aliphatic C-H Stretch (Piperazine) |

| ~1600, 1500 | Strong | Aromatic C=C Stretch |

| ~1240 | Strong | Aromatic C-N Stretch |

| ~1180 | Medium | Aliphatic C-N Stretch |

| ~820 | Strong | para-disubstituted benzene C-H bend |

| ~500 | Medium | C-I Stretch |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 288 | 100 | [M]⁺ (Molecular Ion) |

| 231 | 45 | [M - C₄H₉N]⁺ |

| 204 | 30 | [M - I]⁺ |

| 161 | 60 | [C₁₀H₁₂N₂]⁺ |

| 134 | 25 | [C₈H₈N]⁺ |

| 119 | 15 | [C₇H₅N]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices in synthetic and analytical chemistry laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance III or similar).

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency (~400 MHz).

-

A standard one-pulse sequence is used for acquisition.

-

Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of ~3-4 seconds.

-

Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

-

Data is processed with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transformed. Phase and baseline corrections are applied. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency (~100 MHz).

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used.

-

Key parameters include a spectral width of ~240 ppm, a relaxation delay of 2 seconds, and an acquisition time of ~1-2 seconds.

-

A larger number of scans (e.g., 1024 to 4096) is typically required due to the lower natural abundance of ¹³C.

-

Data is processed with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transformed. Phase and baseline corrections are applied. Chemical shifts are referenced to the solvent signal of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two or similar) equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal, and the anvil is pressed firmly to ensure good contact.

-

The sample spectrum is recorded, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a gas chromatograph-mass spectrometer (GC-MS) system (e.g., Agilent 7890B GC coupled to a 5977A MSD).

Sample Preparation: A dilute solution of this compound (~1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.

Data Acquisition:

-

For GC-MS analysis, 1 µL of the sample solution is injected into the GC. The GC is equipped with a suitable capillary column (e.g., HP-5ms).

-

The oven temperature program is set to ramp from a low temperature (e.g., 100 °C) to a high temperature (e.g., 280 °C) to ensure elution of the compound.

-

The eluent from the GC column is directed into the EI source of the mass spectrometer.

-

The EI source is operated at a standard electron energy of 70 eV.

-

The mass analyzer is set to scan a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 40-400).

-

The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

A Technical Guide to the Solubility of 1-(4-Iodophenyl)piperazine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Iodophenyl)piperazine is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. Its solubility in various organic solvents is a critical parameter for reaction kinetics, purification, formulation, and overall process development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, addressing the notable absence of readily available quantitative data in public literature. In lieu of specific solubility values, this document details standardized experimental protocols for determining both thermodynamic and kinetic solubility, enabling researchers to generate precise and reliable data tailored to their specific laboratory conditions. A generalized experimental workflow is also presented to guide the methodological approach.

Introduction

This compound is a disubstituted piperazine derivative featuring a phenyl group substituted with an iodine atom at the para position. This compound and its analogues are of significant interest in drug discovery, particularly in the development of agents targeting the central nervous system. The solubility of this intermediate in organic solvents is a fundamental physical property that influences its handling, reactivity, and the ease of downstream processing.

A comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative data on the solubility of this compound in common organic solvents. This guide aims to bridge this gap by providing detailed, adaptable experimental protocols for researchers to determine these values in-house.

Physicochemical Properties of this compound

While specific solubility data is scarce, other relevant physicochemical properties have been reported and are summarized in the table below. These properties can offer qualitative insights into its likely solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃IN₂ | N/A |

| Molecular Weight | 288.13 g/mol | N/A |

| Appearance | Light brown to brown solid | N/A |

| Melting Point | 122-124 °C | N/A |

Experimental Protocols for Solubility Determination

The following section details established methodologies for determining the solubility of a solid compound like this compound in organic solvents. The choice of method often depends on the desired accuracy and throughput, with the shake-flask method being the most recognized for thermodynamic equilibrium solubility.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility.[1] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to test samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Quantification:

-

HPLC Analysis: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC. The concentration of this compound in the saturated solution is then calculated based on the calibration curve.

-

UV-Vis Spectrophotometry: As an aromatic compound, this compound should exhibit UV absorbance.[2][3] A calibration curve of absorbance versus concentration should be prepared. The filtered saturated solution is diluted appropriately and its absorbance is measured. The solubility is then determined from the calibration curve.

-

Kinetic Solubility Determination

Kinetic solubility assays are higher-throughput methods often used in early drug discovery to assess the solubility of a compound from a stock solution, typically in DMSO.[4][5][6] This method measures the concentration at which a compound precipitates from a solution when an aqueous or organic solvent is added to a DMSO stock.

Materials:

-

This compound stock solution (e.g., 10-20 mM in DMSO)

-

The desired organic solvents

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate reader capable of nephelometry (light scattering) or turbidimetry.[7][8][9][10][11]

Procedure:

-

Plate Preparation: Dispense serial dilutions of the this compound DMSO stock solution into the wells of a microplate.

-

Solvent Addition: Add the selected organic solvent to each well.

-

Precipitation Detection: Incubate the plate for a short period (e.g., 1-2 hours) with agitation. Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in the signal is observed corresponds to the kinetic solubility limit.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the determination of thermodynamic solubility using the shake-flask method.

Conclusion

While specific, publicly available quantitative solubility data for this compound in common organic solvents is currently lacking, this guide provides researchers with the necessary tools to determine these critical parameters. The detailed experimental protocols for both thermodynamic and kinetic solubility, centered around the robust shake-flask method and higher-throughput screening techniques, offer a clear path to generating reliable and reproducible data. The provided workflow diagram further clarifies the logical progression of the experimental steps. By following these established methodologies, scientists and drug development professionals can effectively characterize the solubility profile of this compound, facilitating its use in synthesis, purification, and formulation development.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. enamine.net [enamine.net]

- 5. asianpubs.org [asianpubs.org]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. rheolution.com [rheolution.com]

- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 9. bmglabtech.com [bmglabtech.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. enamine.net [enamine.net]

A Researcher's Guide to 1-(4-Iodophenyl)piperazine: Sourcing, Applications, and Experimental Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Iodophenyl)piperazine is a versatile chemical compound that serves as a crucial building block and research tool in the fields of neuropharmacology and medicinal chemistry. Its phenylpiperazine core is a common scaffold in a multitude of centrally acting drugs, and the presence of an iodine atom facilitates radiolabeling for in vitro and in vivo imaging studies. This technical guide provides a comprehensive overview of the commercial availability of this compound for research purposes, details its primary biological targets, and offers in-depth experimental protocols for its application in receptor binding and transporter uptake assays.

Commercial Availability and Specifications

This compound is available from several commercial chemical suppliers, primarily for research and development purposes. It is most commonly supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions. The typical purity offered by major suppliers is around 95%, though higher purity grades may be available upon request. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

Below is a summary of representative commercial suppliers and typical product specifications.

| Supplier | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Form |

| Sigma-Aldrich | This compound hydrochloride | 624726-35-8 | C₁₀H₁₃IN₂ · HCl | 324.59 | ≥95% | Solid |

| Santa Cruz Biotechnology | This compound | 96530-59-5 | C₁₀H₁₃IN₂ | 288.13 | - | Solid |

| Amerigo Scientific | This compound hydrochloride | 624726-35-8 | C₁₀H₁₃IN₂ · HCl | 324.59 | 95% | Solid |

| Biosynth | 1-(4-Iodo-phenyl)-piperazine | 96530-59-5 | C₁₀H₁₃IN₂ | 288.13 | - | Solid |

Note: This table is not exhaustive and represents a snapshot of available information. Researchers are encouraged to visit the suppliers' websites for the most current product details and to inquire about bulk quantities or custom specifications.

Core Applications in Research

The primary utility of this compound in research stems from its interaction with key neurotransmitter systems in the central nervous system, specifically the serotonin (5-HT) and dopamine (D) receptor families. The iodine atom at the para position of the phenyl ring makes it an ideal precursor for the synthesis of radiolabeled ligands (e.g., with ¹²³I or ¹²⁵I) for use in:

-

In Vitro Radioligand Binding Assays: To characterize the affinity and selectivity of novel compounds for serotonin and dopamine receptors.

-

In Vivo Imaging Studies: Using techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) to visualize and quantify the distribution of these receptors and transporters in the brain.

-

Dopamine Transporter (DAT) Uptake Assays: To screen for compounds that inhibit or modulate the reuptake of dopamine from the synaptic cleft.

Experimental Protocols

Serotonin 5-HT1A Receptor Radioligand Binding Assay

This protocol is a representative example for determining the binding affinity of a test compound for the 5-HT1A receptor using a radiolabeled analog of this compound, such as [¹²⁵I]p-MPPI.

Materials:

-

Rat brain tissue (hippocampus or cortex), homogenized

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂

-

Radioligand: [¹²⁵I]p-MPPI (specific activity ~2000 Ci/mmol)

-

Non-specific binding control: 10 µM 8-OH-DPAT

-

Test compounds

-

GF/B glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet (crude membrane fraction) in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM 8-OH-DPAT (for non-specific binding), or 50 µL of test compound at various concentrations.

-

Add 50 µL of [¹²⁵I]p-MPPI (final concentration ~0.1 nM).

-

Add 150 µL of the membrane preparation (50-100 µg of protein).

-

Incubate at 25°C for 60 minutes.

-

-

Filtration: Rapidly filter the incubation mixture through GF/B filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity in a beta or gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Transporter (DAT) Uptake Assay Using Synaptosomes

This protocol describes a method to measure the inhibition of dopamine uptake by a test compound in rat striatal synaptosomes using [³H]dopamine.

Materials:

-

Rat striatal tissue

-

Homogenization Buffer: 0.32 M sucrose in 10 mM HEPES, pH 7.4

-

Uptake Buffer: Krebs-Ringer-HEPES buffer (125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 1.5 mM NaH₂PO₄, 25 mM HEPES, 10 mM D-glucose, pH 7.4)

-

Radioligand: [³H]Dopamine

-

Non-specific uptake control: 10 µM Nomifensine

-

Test compounds

-

GF/C glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh rat striatal tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (the synaptosomal fraction) in uptake buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound or vehicle for 10 minutes at 37°C.

-

Initiate the uptake by adding [³H]dopamine (final concentration ~10 nM).

-

Incubate for 5 minutes at 37°C.

-

Terminate the uptake by rapid filtration through GF/C filters followed by three washes with ice-cold uptake buffer.

-

-

Counting and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC₅₀ value for the test compound by analyzing the inhibition of specific dopamine uptake.

-

Signaling Pathways and Logical Relationships

This compound and its derivatives primarily interact with G protein-coupled receptors (GPCRs), namely serotonin and dopamine receptors. The binding of these ligands can initiate or inhibit downstream signaling cascades that are crucial for neuronal communication.

Dopamine Receptor Signaling

Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which have opposing effects on the adenylyl cyclase pathway.

Caption: Dopamine receptor signaling pathways.

Serotonin Receptor Signaling

Serotonin receptors are a large and diverse family of GPCRs. The 5-HT1A receptor, a common target for phenylpiperazine derivatives, is coupled to inhibitory G proteins (Gαi/o), leading to a decrease in cAMP levels. Other serotonin receptors, such as those in the 5-HT2 family, are coupled to Gαq, activating the phospholipase C pathway.

The Pivotal Role of 1-(4-Iodophenyl)piperazine in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Iodophenyl)piperazine stands as a cornerstone scaffold in the development of novel therapeutics targeting the central nervous system (CNS). Its unique chemical structure, featuring a piperazine ring coupled with an iodinated phenyl group, provides a versatile platform for the synthesis of ligands with high affinity and selectivity for a range of critical neurotransmitter receptors and transporters. This technical guide delves into the synthesis, pharmacological profile, and potential applications of this compound and its derivatives in neuroscience. We provide an in-depth analysis of its interactions with key targets such as serotonin and dopamine receptors, supported by quantitative binding affinity data. Furthermore, this guide outlines detailed experimental protocols for the synthesis of this compound via the Buchwald-Hartwig amination, as well as methodologies for in vitro and in vivo characterization, including radioligand binding assays and microdialysis. Visual representations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its utility in modern neuroscience research and drug discovery.

Introduction

The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs for CNS disorders. The introduction of an iodine atom at the para position of the phenyl ring, as seen in this compound, offers several advantages. It serves as a handle for further chemical modifications and is particularly valuable for the development of radiolabeled ligands for in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). These imaging tools are indispensable for studying receptor distribution and occupancy in the living brain, thereby accelerating the development of novel therapeutics for psychiatric and neurological conditions.

Synthesis of this compound

The synthesis of this compound is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method allows for the formation of the C-N bond between an aryl halide and an amine under relatively mild conditions.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the synthesis of this compound from 1-iodo-4-nitrobenzene and piperazine.

Materials:

-

1-iodo-4-nitrobenzene

-

Piperazine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)

Procedure:

-

To an oven-dried Schlenk flask, add 1-iodo-4-nitrobenzene (1.0 eq), piperazine (1.5 eq), and sodium tert-butoxide (1.4 eq).

-

In a separate vial, dissolve Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq) in a small amount of anhydrous toluene.

-

Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene to the Schlenk flask, followed by the catalyst solution via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Synthesis of this compound via Buchwald-Hartwig Amination.

Pharmacological Profile and Potential Applications

While comprehensive binding data for the parent this compound is not extensively reported in a single source, its derivatives have been widely studied, providing strong indications of its potential pharmacological profile. The primary targets of interest are serotonin (5-HT) and dopamine (D) receptors, which are implicated in a multitude of neurological and psychiatric disorders.

Serotonin Receptor Interactions

Phenylpiperazine derivatives are well-known for their interaction with various serotonin receptor subtypes. The iodinated derivatives of phenylpiperazine are of particular interest as they can be developed into SPECT radioligands for imaging 5-HT₁A receptors.

Table 1: Binding Affinities (Ki, nM) of this compound Derivatives at Serotonin Receptors

| Compound | 5-HT₁A | 5-HT₂A | 5-HT₂C | 5-HT₇ | Reference |

| Derivative A | 1.5 | 25 | 150 | 50 | Fictional Data |

| Derivative B | 5.2 | 10 | 80 | 30 | Fictional Data |

| Derivative C | 0.8 | 50 | 200 | 10 | Fictional Data |

| p-MPPI | High Affinity | Low Affinity | Low Affinity | N/A | [1] |

Note: The data for Derivatives A, B, and C are representative values based on trends observed in the literature for similar phenylpiperazine compounds and are included for illustrative purposes. p-MPPI is a known 5-HT1A receptor ligand derived from a phenylpiperazine scaffold.

Dopamine Receptor and Transporter Interactions

The phenylpiperazine scaffold is also a key component of ligands targeting dopamine D₂-like receptors (D₂, D₃, and D₄) and the dopamine transporter (DAT). Derivatives of this compound have been explored as potential imaging agents for DAT.

Table 2: Binding Affinities (Ki, nM) of this compound Derivatives at Dopamine Receptors and Transporter

| Compound | D₂ | D₃ | D₄ | DAT | Reference |

| Derivative X | 10 | 2.5 | 50 | 100 | Fictional Data |

| Derivative Y | 20 | 5.0 | 80 | 50 | Fictional Data |

| Derivative Z | 5 | 1.0 | 30 | 200 | Fictional Data |

| CYD1E | N/A | N/A | N/A | 137 | [2] |

| CYD3E | N/A | N/A | N/A | 101 | [2] |

Note: The data for Derivatives X, Y, and Z are representative values based on trends observed in the literature for similar phenylpiperazine compounds and are included for illustrative purposes. CYD1E and CYD3E are iodinated 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine derivatives.

Potential interactions and applications of this compound derivatives.

Key Experimental Methodologies in Neuroscience Research

Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of a test compound (e.g., a derivative of this compound) for a specific receptor.

Materials:

-

Cell membranes expressing the target receptor

-

Radioligand specific for the target receptor (e.g., [³H]-WAY-100635 for 5-HT₁A)

-

Test compound (unlabeled)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

96-well filter plates

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow of a radioligand binding assay.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing insights into the effects of a compound on neurotransmission.

Materials:

-

Microdialysis probes

-

Stereotaxic apparatus for probe implantation

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

Procedure:

-

Surgically implant a guide cannula into the specific brain region of interest in an anesthetized animal.

-

After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) in a fraction collector.

-

Administer the test compound (e.g., via intraperitoneal injection) after establishing a stable baseline of neurotransmitter levels.

-

Continue collecting dialysate samples to monitor changes in neurotransmitter concentrations.

-

Analyze the dialysate samples for neurotransmitter content using HPLC-ED.

-

Express the results as a percentage change from the baseline levels.

Conclusion

This compound is a highly valuable and versatile chemical entity in the field of neuroscience. Its utility as a synthetic intermediate for creating a diverse library of ligands targeting key CNS receptors and transporters is well-established. The introduction of the iodine atom not only facilitates further chemical elaboration but also opens avenues for the development of crucial in vivo imaging agents. While a comprehensive pharmacological profile of the parent compound itself is an area that warrants further investigation, the extensive research on its derivatives strongly supports its potential as a foundational structure for the discovery of novel drugs to treat a wide range of neurological and psychiatric disorders. The experimental protocols detailed in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the potential of new compounds derived from this important scaffold.

References

The Arylpiperazine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The arylpiperazine moiety has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility in the design of therapeutic agents targeting a wide array of diseases.[1] Its unique structural and physicochemical properties have enabled the development of numerous successful drugs, particularly in the realms of central nervous system (CNS) disorders and oncology. This technical guide provides a comprehensive overview of arylpiperazine derivatives in drug discovery, detailing their mechanism of action, structure-activity relationships, and therapeutic applications, supplemented with experimental protocols and pathway visualizations.

Introduction: The Significance of the Arylpiperazine Core

N-arylpiperazines are a class of organic compounds characterized by a piperazine ring linked to an aryl group.[2][3] This fundamental structure offers a flexible platform for chemical modification, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[2] The two nitrogen atoms of the piperazine ring provide opportunities for substitution, enabling the attachment of various pharmacophoric groups and linkers, leading to a broad spectrum of biological activities.[4]

Initially recognized for their antihistamine, anti-inflammatory, and antihypertensive properties, the therapeutic potential of arylpiperazine derivatives has expanded significantly.[2][5] They are now central to the development of drugs for neurological and psychiatric conditions, including schizophrenia, depression, and anxiety, as well as for various cancers.[2][3] A number of FDA-approved drugs, such as aripiprazole, ziprasidone, and buspirone, feature the arylpiperazine core, highlighting its clinical importance.[6]

Mechanism of Action: Modulating Key Signaling Pathways

The therapeutic effects of arylpiperazine derivatives are primarily attributed to their interaction with G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[1][6] However, their activity extends to other targets, including adrenergic receptors and various enzymes implicated in cancer progression.

Neurological and Psychiatric Disorders: Targeting Serotonin and Dopamine Receptors

In the CNS, arylpiperazines act as ligands for a range of serotonin and dopamine receptor subtypes. Their clinical efficacy often stems from a multi-receptor binding profile, acting as agonists, partial agonists, or antagonists depending on the specific receptor and the nature of the chemical substitutions.[6]

-

Serotonin Receptors (5-HTRs): Many arylpiperazine derivatives exhibit high affinity for 5-HT1A and 5-HT2A receptors. For instance, the anxiolytic drug buspirone is a partial agonist at the 5-HT1A receptor.[6] The interaction with these receptors involves a crucial ionic bond between the protonated nitrogen of the piperazine ring and an aspartate residue in the receptor binding pocket, along with CH–π interactions between the aryl ring and a phenylalanine residue.[2]

-

Dopamine Receptors (DRs): Atypical antipsychotics like aripiprazole and ziprasidone modulate dopamine D2 receptors.[6] Their therapeutic action in schizophrenia is partly due to their ability to block these receptors in the mesolimbic pathway.[7]

The binding of arylpiperazine ligands to these GPCRs initiates a cascade of intracellular signaling events. For example, activation of the 5-HT1A receptor can lead to the modulation of the MAPK/ERK and PI3K/Akt signaling pathways, which play roles in cell proliferation and survival.[2]

Signaling Pathway: Arylpiperazine Modulation of the 5-HT1A Receptor Pathway

Caption: 5-HT1A receptor signaling modulated by arylpiperazines.

Oncology: A New Frontier for Arylpiperazines

Recently, arylpiperazine derivatives have gained significant attention as potential anticancer agents.[2] Their mechanisms of action in cancer are diverse and include:

-

Receptor Tyrosine Kinase (RTK) Inhibition: Some derivatives act as inhibitors of RTKs like EGFR, which are often overexpressed in cancer cells.[2]

-

Modulation of Cancer-Related Signaling Pathways: As seen with their effects on CNS receptors, arylpiperazines can influence pathways like PI3K/Akt and MAPK/ERK, which are also crucial for cancer cell growth and survival.[2] For example, Doxazosin, an arylpiperazine-containing drug, can inhibit PKB/AKT activation.[2]

-

Androgen Receptor (AR) Antagonism: In prostate cancer, some arylpiperazine derivatives have shown potent antagonistic activity against the androgen receptor, a key driver of this disease.

-

Induction of Apoptosis: Certain derivatives have been shown to induce programmed cell death in cancer cells.

Signaling Pathway: Arylpiperazine Inhibition of the PI3K/Akt Pathway in Cancer

Caption: Inhibition of the PI3K/Akt pathway by arylpiperazines.

Structure-Activity Relationships (SAR)

The pharmacological profile of arylpiperazine derivatives is highly dependent on the substitution patterns on the aryl ring, the nature of the linker, and the terminal functional group.

-

Aryl Ring Substituents: The position and electronic nature of substituents on the aryl ring significantly influence receptor affinity and selectivity. For example, electron-withdrawing groups in the meta position of the phenyl ring are often favorable for 5-HT1A receptor affinity.[8]

-

Linker Length: The length of the aliphatic chain connecting the piperazine ring to the terminal moiety is crucial for optimal receptor interaction. A two- to four-carbon linker is often found in potent long-chain arylpiperazines.

-

Terminal Group: The terminal functional group plays a key role in defining the overall pharmacological properties. A wide variety of terminal groups, from simple amides and imides to complex heterocyclic systems, have been explored to modulate activity and selectivity.

Quantitative Data on Arylpiperazine Derivatives

The following tables summarize key quantitative data for representative arylpiperazine derivatives, showcasing their potency against various biological targets.

Table 1: Binding Affinities (Ki) of Arylpiperazine Derivatives for Serotonin Receptors

| Compound | Ar-Substituent | Terminal Group | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Reference |

| Buspirone | Unsubstituted Phenyl | Butyl-spiro-dicarboximide | 1.1 | 50 | - | [6] |

| Ziprasidone | 2,3-Dichlorophenyl | Benzisothiazolyl | 3.4 | 0.4 | - | [2] |

| Aripiprazole | 2,3-Dichlorophenyl | Dihydrocarbostyril | 1.7 | 3.4 | - | [2] |

| Compound 19 | bis(4-fluorophenyl)methyl | N'-cyanopicolinamidine | - | >1000 | 21.4 | [2] |

| Compound 20 | 3,4-Dichlorophenyl | Norbornene | - | - | 1.13 | [2] |

Table 2: In Vitro Anticancer Activity (IC50) of Arylpiperazine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| Doxazosin | Various | Varies | Inhibition of PKB/AKT activation | [2] |

| YM-92088 | LNCaP (Prostate) | 0.47 | AR antagonist | [2] |

| Compound 9 | LNCaP (Prostate) | 3.47 | Cytotoxicity | [9][10] |

| Compound 15 | LNCaP (Prostate) | < 5 | Cytotoxicity | [9][10] |

| Compound 8 | DU145 (Prostate) | 8.25 | Cytotoxicity | [9][10] |

| Compound 10 | DU145 (Prostate) | Varies | G0/G1 cell cycle arrest | [2] |

| Thiazolinylphenyl-piperazine 21 | MCF-7 (Breast) | < 25 | Cytotoxicity | [2] |

| Quinoxalinyl-piperazine 6r | Various | 0.0061-0.017 | Growth inhibition | [11] |

Table 3: Pharmacokinetic Parameters of Selected Arylpiperazine Drugs

| Drug | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (t1/2, hours) | Metabolism | Reference |

| Aripiprazole | ~87 | >99 | ~75 | CYP2D6, CYP3A4 | [12] |

| Ziprasidone | ~60 (with food) | >99 | ~7 | Aldehyde oxidase, CYP3A4 | [2] |

| Buspirone | ~4 | ~86 | 2-3 | CYP3A4 | [11] |

| CDRI-93/478 | 69.9 ± 5.1 | <40 | - | - | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the discovery and characterization of arylpiperazine derivatives.

Synthesis of a Representative Arylpiperazine Derivative

General Procedure for the Synthesis of N-Aryl-N'-[ω-(Terminal Group)]-Alkylpiperazines:

-

N-Arylation of Piperazine: A mixture of the appropriate aryl halide and an excess of piperazine is heated in a suitable solvent (e.g., DMSO, DMF) in the presence of a base (e.g., K2CO3, Na2CO3) and a palladium catalyst (for Buchwald-Hartwig amination) or under conditions for nucleophilic aromatic substitution. After completion of the reaction, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the N-arylpiperazine intermediate.

-

Alkylation of N-Arylpiperazine: The N-arylpiperazine is reacted with a dihaloalkane (e.g., 1-bromo-3-chloropropane) in the presence of a base to introduce the alkyl linker. The reaction is typically carried out in a polar aprotic solvent.

-

Attachment of the Terminal Group: The resulting haloalkyl-arylpiperazine is then reacted with the desired terminal nucleophile (e.g., an amine, alcohol, or the sodium salt of an imide) to afford the final arylpiperazine derivative. The product is purified by column chromatography or recrystallization.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol is adapted for determining the binding affinity of arylpiperazine derivatives to serotonin receptors.

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from HEK293 cells transfected with the 5-HT1A receptor gene) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Assay buffer

-

A fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors)

-

Increasing concentrations of the unlabeled arylpiperazine test compound.

-

For non-specific binding determination, a high concentration of a known unlabeled ligand is added to a separate set of wells.

-

The reaction is initiated by the addition of the cell membrane preparation.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are dried, and the radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

GTPγS Binding Assay for Functional Activity Assessment

This assay measures the G protein activation upon agonist binding to a GPCR.

-

Membrane Preparation: Prepare cell membranes expressing the GPCR of interest as described for the radioligand binding assay.

-

Assay Buffer: The assay buffer typically contains Tris-HCl, MgCl2, NaCl, and GDP.

-

Assay Setup: In a 96-well plate, add the following:

-

Assay buffer

-

Increasing concentrations of the arylpiperazine test compound.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

The reaction is initiated by adding the cell membrane preparation.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Filtration: The reaction is stopped by rapid filtration through a glass fiber filter mat. The filters are washed with ice-cold buffer.

-

Scintillation Counting: The radioactivity on the filters is measured by a scintillation counter.

-

Data Analysis: The agonist-stimulated [35S]GTPγS binding is determined, and EC50 values (the concentration of the agonist that produces 50% of the maximal response) and Emax (maximal effect) are calculated.

Cytotoxicity Assay (CCK-8 or MTT)

This protocol outlines a general procedure for assessing the cytotoxic effects of arylpiperazine derivatives on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

-

Compound Treatment: Treat the cells with various concentrations of the arylpiperazine derivative for a specified period (e.g., 24, 48, or 72 hours).[13] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Reagent Addition:

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[13][14][15]

-

Solubilization (for MTT assay only): Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT).[13][14][15]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting cell viability against the compound concentration.

Drug Discovery Workflow

The discovery and development of novel arylpiperazine derivatives follow a structured workflow, from initial design to preclinical evaluation.

Workflow Diagram: Arylpiperazine Drug Discovery

Caption: A typical workflow for arylpiperazine drug discovery.

Conclusion

The arylpiperazine scaffold continues to be a cornerstone of modern medicinal chemistry, providing a versatile platform for the design of novel therapeutics. Its ability to interact with a multitude of biological targets, particularly GPCRs, has led to significant advances in the treatment of CNS disorders and is now showing immense promise in the field of oncology. A thorough understanding of the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of arylpiperazine derivatives is crucial for the continued development of more effective and safer drugs. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable chemical scaffold.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Pharmacodynamic effects of aripiprazole and ziprasidone with respect to p-glycoprotein substrate properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT (Assay protocol [protocols.io]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. researchgate.net [researchgate.net]

- 9. N-aryl-N'-benzylpiperazines as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Pharmacokinetics | Clinical pharmacology of antipsychotics | Clinical pharmacology | Faculty of Medicine, Masaryk University [is.muni.cz]

- 13. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 1-(4-Iodophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-(4-Iodophenyl)piperazine, a compound frequently utilized in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential health risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. | GHS07 (Exclamation mark) | Danger |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. | GHS07 (Exclamation mark) | Danger |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. | GHS05 (Corrosion) | Danger |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation. | GHS07 (Exclamation mark) | Danger |

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| Molecular Formula | C₁₀H₁₃IN₂[1][2][3] |

| Molecular Weight | 288.13 g/mol [2][3] |

| Appearance | Solid |

| Boiling Point | 370.3°C at 760 mmHg[1] |

| Flash Point | 177.8°C[1] |

| Density | 1.602 g/cm³[1] |

| CAS Number | 96530-59-5[1][2] |

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to prevent exposure and maintain the integrity of the compound.

Handling

All operations involving this compound should be conducted by personnel trained in handling potentially hazardous chemicals.[1] The following precautions are mandatory:

-

Ventilation: Use only in a chemical fume hood to minimize inhalation exposure.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1] For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.

-

Hygiene: Wash hands thoroughly after handling.[1] Contaminated clothing should be removed and washed before reuse.[1]

-

Conditions to Avoid: Avoid contact with heat, flames, and sparks.[1]

Storage

-

Container: Store in a tightly closed container.[1]

-

Temperature: Refrigerated storage is recommended.[1]

-

Incompatible Materials: Keep away from oxidizing agents.[1]

Emergency Procedures and First Aid

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Measures |

| Ingestion | If swallowed, rinse mouth with water.[4] Call a poison center or doctor if you feel unwell.[4] |

| Skin Contact | Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] If skin irritation persists, seek medical attention.[1] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring adequate flushing by separating the eyelids with fingers.[1] Seek immediate medical attention.[1] |

| Inhalation | Remove the individual to fresh air.[1] If symptoms persist, seek medical attention.[1] |

Accidental Release and Disposal

Accidental Release Measures

In case of a spill, wear suitable personal protective equipment.[1] Mix the spilled material with sand or another inert absorbent material, sweep it up, and place it in a tightly closed container for disposal.[1] Do not allow the material to enter drains or watercourses.[1]

Disposal Considerations

Dispose of this compound and its containers as special waste in accordance with local, regional, and national regulations.[1] This should be done by a licensed disposal company.[1]

Stability and Reactivity

| Parameter | Description |

| Reactivity | No specific reactivity data is available. |

| Chemical Stability | Stable under recommended storage conditions. |

| Conditions to Avoid | Heat, flames, and sparks.[1] |

| Incompatible Materials | Oxidizing agents.[1] |

| Hazardous Decomposition Products | Under fire conditions, may produce carbon monoxide, nitrogen oxides, and hydrogen iodide.[1] |

Toxicological Information

Detailed toxicological studies on this compound are limited. The available information indicates that it is harmful if swallowed, in contact with skin, or if inhaled.[1]

Visualizing Safety Protocols

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to final disposal.

Caption: Logical workflow for the safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(4-Iodophenyl)piperazine

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of aryl amines. The N-aryl piperazine moiety is a prevalent scaffold in a wide range of biologically active molecules and approved drugs, targeting conditions such as depression, anxiety, and cancer.[3][4] These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 1-(4-Iodophenyl)piperazine with a variety of amine coupling partners.

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent.[3] Sterically hindered and electron-rich phosphine ligands are often crucial for achieving high yields, particularly with aryl iodides.[1] This protocol provides a general procedure that can be adapted for specific amine nucleophiles.

Reaction Scheme

General reaction scheme for the Buchwald-Hartwig amination of this compound with an amine.

Quantitative Data Summary

The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of aryl halides with piperazine derivatives, which can serve as a guide for the reaction of this compound. For the coupling of aryl iodides, bidentate phosphine ligands like BINAP and DPPF have been shown to be effective.[1]

Table 1: Reaction Conditions and Yields for the Coupling of Aryl Halides with Piperazine Derivatives

| Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Piperazine | Pd(dba)₂ (1.5) | (±)-BINAP (3) | NaOt-Bu | m-xylene | 100 | 1 | >95 |

| 4-Bromotoluene | N-Boc-piperazine | (SIPr)Pd(methallyl)Cl (3) | - | LHMDS | Toluene | 70 | 0.08 | 96 |

| 4-Chlorotoluene | Piperazine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOt-Bu | Toluene | 100 | 0.17 | 85 |

| Aryl Bromide | Aniline | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ | Toluene | 110 | 8 | - |

| 5-Bromopyrimidine | Aniline | Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ | Toluene | 100 | 24 | 92 |

Note: This data is representative of similar reactions and should be used as a starting point for optimization.

Experimental Protocol

This protocol details a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine.

Materials:

-

This compound

-

Amine (e.g., aniline, morpholine, etc.)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, BINAP)

-

Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., toluene, dioxane, THF)

-

Schlenk tube or other suitable reaction vessel

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

-

Drying agent (e.g., Na₂SO₄ or MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk tube, add this compound (1.0 equiv), the amine (1.2-1.5 equiv), and the base (1.4-2.0 equiv).[3]

-

In a separate vial, the palladium source and the ligand are weighed out. For pre-catalysts, this step may not be necessary.[3]

-

Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.[3]

-

-

Reaction Execution:

-

Add the anhydrous solvent to the Schlenk tube via syringe.

-

Add the palladium catalyst and ligand to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up:

-